molecular formula C15H8BrFN2O2S B2796351 4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207002-55-8

4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2796351
CAS RN: 1207002-55-8
M. Wt: 379.2
InChI Key: VAQYCETWCHDDFU-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One significant application of 4H-1,4-benzothiazine derivatives, including 4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, is in pharmacology. These compounds have been explored for their potential as activators of ATP-sensitive potassium channels. Studies have shown that they can hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro, indicating their potential role in regulating insulin levels and blood pressure (Schou et al., 2005).

Microwave-Assisted Synthesis

Another research domain involves the microwave-assisted synthesis of these compounds. This method accelerates the cyclization process under solvent-free conditions, proving advantageous in the field of chemical synthesis for its efficiency and environmental friendliness (Charris et al., 2005).

Novel Synthetic Routes and Biological Activity

Researchers have also developed novel synthetic routes to produce derivatives of 4H-1,4-benzothiazine. These synthetic pathways are crucial for exploring the biological activities of these compounds. For instance, the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides has led to the production of analogues for antibacterial compounds, although they showed limited antibacterial activity in vitro (Vysokov et al., 1993).

Photoisomerization Studies

There is also interest in the photoisomerization of benzothiazine dioxides. This area of study explores the structural transformations these compounds undergo under specific conditions, which is vital for understanding their chemical properties and potential applications in various fields (Elghamry et al., 2007).

Computational Studies

Additionally, computational studies and solid-phase syntheses have been conducted to understand better and efficiently synthesize 4H-1,4-benzothiazine derivatives. These studies provide insights into the molecular structures and potential applications of these compounds in various scientific and industrial fields (Preet & Cannoo, 2015).

properties

IUPAC Name

4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFN2O2S/c16-10-2-1-3-12(6-10)19-9-13(8-18)22(20,21)15-5-4-11(17)7-14(15)19/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQYCETWCHDDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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